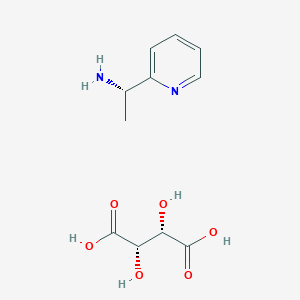

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

説明

(S)-1-(Pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is a chiral organic salt comprising a pyridin-2-yl-substituted ethanamine moiety paired with (2S,3S)-dihydroxysuccinic acid. The (S)-configuration of the ethanamine group and the (2S,3S)-dihydroxysuccinate counterion likely enhance its solubility and stability compared to neutral forms or alternative stereoisomers. Such derivatives are often explored in asymmetric catalysis or pharmaceuticals due to their hydrogen-bonding capabilities and chiral recognition properties .

特性

分子式 |

C11H16N2O6 |

|---|---|

分子量 |

272.25 g/mol |

IUPAC名 |

(2S,3S)-2,3-dihydroxybutanedioic acid;(1S)-1-pyridin-2-ylethanamine |

InChI |

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m00/s1 |

InChIキー |

CKUBHJSUJRDOFY-TVHYDSGVSA-N |

異性体SMILES |

C[C@@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

正規SMILES |

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

Introduction of the EthanaMine Group: The ethanaMine group is introduced via nucleophilic substitution reactions.

Formation of the Dihydroxysuccinate Moiety: This step involves the oxidation of suitable intermediates to introduce the dihydroxysuccinate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学的研究の応用

(S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (S)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Structural Analogs and Functional Group Variations

Table 1: Key Structural Differences Among Pyridin-2-yl Ethanamine Derivatives

Key Observations :

- Pyridine Positional Isomerism: The target compound’s pyridin-2-yl group (vs. pyridin-3-yl in ) alters electronic properties.

- Counterion Effects : The (2S,3S)-dihydroxysuccinate counterion provides two carboxylic acid groups and two hydroxyls, improving aqueous solubility compared to neutral analogs like LP or maleate salts .

Stereochemical Considerations

The target compound’s (2S,3S)-dihydroxysuccinate contrasts with the (2R,3R)-diethyl 2-(cinnamoyloxy)-3-hydroxysuccinate (S1i) from . Diastereomers like these often exhibit divergent physicochemical behaviors:

- Solubility : Polar counterions (e.g., dihydroxysuccinate) enhance water solubility compared to ethyl ester derivatives.

- Synthetic Challenges: Separating diastereomers, as seen in camphor-derived imino-pyridine ligands , requires advanced chromatography, underscoring the importance of stereocontrol during synthesis.

Key Findings :

- Low yields (e.g., 18% for S1i ) highlight challenges in esterification and stereoselective synthesis.

- Automated column chromatography is critical for isolating polar derivatives like dihydroxysuccinate salts .

Physicochemical Properties

- Spectroscopic Identification : The target compound’s structure would require NMR and HRMS akin to S1i , with hydroxyl and carboxylate peaks in IR (e.g., 3400 cm⁻¹ for -OH, 1700 cm⁻¹ for C=O) .

- Thermal Stability : Dihydroxysuccinate salts may exhibit higher melting points than neutral analogs due to ionic interactions.

生物活性

(S)-1-(pyridin-2-yl)ethanamine, also known as (S)-2-amino-1-(pyridin-2-yl)ethanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₉N₂O₄

- Molecular Weight : 173.16 g/mol

- CAS Number : 27854-90-6

The biological activity of (S)-1-(pyridin-2-yl)ethanamine (2S,3S)-2,3-dihydroxysuccinate is primarily attributed to its interaction with various receptors and enzymes in the body. The compound is believed to act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Key Mechanisms:

- Neurotransmitter Modulation : It may influence the levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive functions.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in metabolic disorders.

Pharmacological Effects

Research indicates that (S)-1-(pyridin-2-yl)ethanamine exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that this compound can produce antidepressant-like effects in animal models, suggesting its potential utility in treating depression.

- Anti-inflammatory Properties : Preliminary data suggest that it may possess anti-inflammatory effects, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

- Antidepressant Efficacy :

- Anti-inflammatory Effects :

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。